molecular formula C16H20N2O3S B2389529 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034367-27-4

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea

Cat. No. B2389529
CAS RN: 2034367-27-4
M. Wt: 320.41
InChI Key: HHFYKQSASLEZGL-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, also known as THU, is a chemical compound that has been studied for its potential use in scientific research. THU is a urea derivative that has been shown to have promising applications in the field of cancer research, due to its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which include structures similar to 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea. These compounds were assessed for their antiacetylcholinesterase activity. The research aimed to optimize the spacer length between two pharmacophoric moieties to enhance conformational flexibility and inhibitory activities. This work suggests potential applications of similar urea derivatives in developing treatments for conditions associated with acetylcholinesterase, like Alzheimer's disease (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Hydroxamic Acids and Ureas from Carboxylic Acids

Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method, applicable for producing compounds like 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, offers a racemization-free synthesis pathway for hydroxamic acids and ureas. The technique underscores a versatile approach for constructing urea-based molecules with potential pharmaceutical applications (Thalluri, Manne, Dev, & Mandal, 2014).

Corrosion Inhibition by Urea Derivatives

Mistry et al. (2011) explored the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic environments. While not directly studying 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, this research indicates the broader application potential of urea derivatives as corrosion inhibitors. Such compounds could offer protective solutions for industrial materials against corrosive damage, demonstrating the versatility of urea derivatives in materials science (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-12-4-2-3-5-14(12)18-16(20)17-10-15(21-8-7-19)13-6-9-22-11-13/h2-6,9,11,15,19H,7-8,10H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFYKQSASLEZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea

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